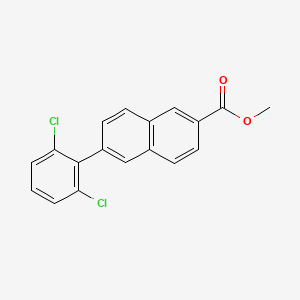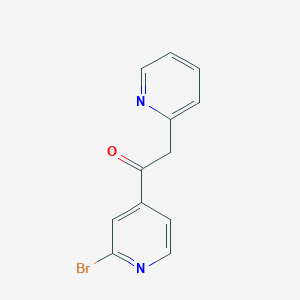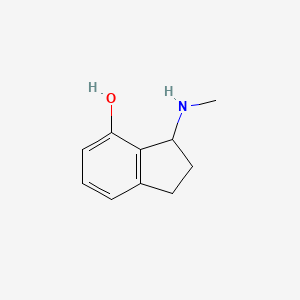
3-Methylamino-4-indanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylamino-4-indanol is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals The structure of this compound consists of an indole ring substituted with a methylamino group at the third position and a hydroxyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylamino-4-indanol typically involves the methylamination of 2,4-dichloronitrobenzene using methanol as a solvent. This reaction produces 3-methylamino-4-nitrochlorobenzene, which then undergoes nucleophilic substitution with a sodium hydroxide solution of ethylene glycol to yield crude this compound. The final product is obtained through recrystallization to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of conventional equipment, readily available raw materials, and cost-effective solvents like methanol ensures high yield and low production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylamino-4-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Sodium hydroxide (NaOH) and other bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted indole derivatives.
Applications De Recherche Scientifique
3-Methylamino-4-indanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Methylamino-4-indanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. For example, it may interact with neurotransmitter receptors, modulating their activity and affecting neurological functions .
Comparaison Avec Des Composés Similaires
Indole: The parent compound of 3-Methylamino-4-indanol, widely studied for its biological activities.
3-Methylindole: Similar structure but lacks the hydroxyl group, leading to different chemical properties.
4-Hydroxyindole: Similar structure but lacks the methylamino group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-(methylamino)-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C10H13NO/c1-11-8-6-5-7-3-2-4-9(12)10(7)8/h2-4,8,11-12H,5-6H2,1H3 |
Clé InChI |
IQKACIYAXCLCEN-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C1C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



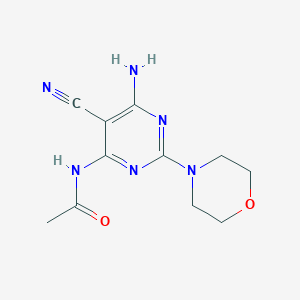
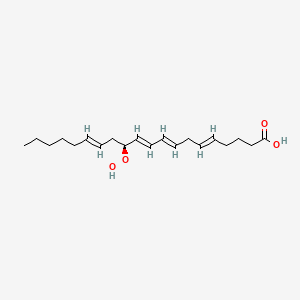
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)

![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

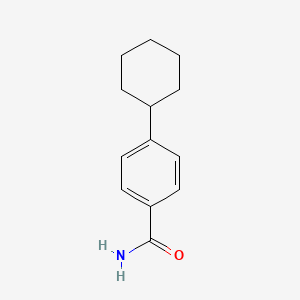
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)

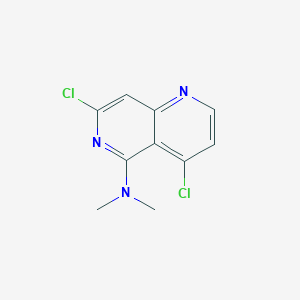
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
